

# Application Notes and Protocols for L-Glucose-13C Infusion in Rodent Models

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *L*-Glucose-13C

Cat. No.: B15139900

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Stable isotope tracers are invaluable tools in metabolic research, enabling the elucidation of metabolic pathways and quantification of flux rates. While D-Glucose labeled with <sup>13</sup>C is widely used to study glucose metabolism, its enantiomer, L-Glucose, offers unique applications. L-Glucose is not significantly metabolized by mammalian cells and is therefore utilized in studies of glucose transport, intestinal permeability, and as a negative control in D-glucose tracing experiments.<sup>[1][2]</sup> This document provides detailed protocols for the infusion of **L-Glucose-13C** in rodent models, tailored for researchers in academia and the pharmaceutical industry.

## Applications of L-Glucose-13C in Rodent Models

- Negative Control for D-Glucose Metabolism Studies: In experiments tracing the metabolic fate of D-Glucose-13C, a parallel infusion of **L-Glucose-13C** can differentiate between metabolic incorporation and non-specific labeling or background noise. The absence of <sup>13</sup>C enrichment in downstream metabolites following **L-Glucose-13C** infusion confirms that the observed labeling in the D-Glucose experiment is due to metabolic processes.
- Assessment of Glucose Transport: **L-Glucose-13C** can be used to study the kinetics and mechanisms of glucose transporters (GLUTs). By measuring the uptake of **L-Glucose-13C** into tissues, researchers can investigate non-carrier-mediated transport and differentiate it from the active transport of D-Glucose.<sup>[3]</sup>

- Intestinal Permeability Studies: The appearance of orally administered **L-Glucose-13C** in the bloodstream is a direct measure of intestinal barrier integrity. This application is crucial for studying conditions associated with "leaky gut" and for evaluating the effects of drugs on intestinal permeability.
- Validation of In Vivo Glucose Sensing Technologies: L-Glucose can be used to validate non-invasive glucose monitoring devices by confirming that the sensor detects glucose directly rather than a byproduct of glucose metabolism.[\[1\]](#)

## Experimental Protocols

### Protocol 1: Intravenous Infusion of L-Glucose-13C for Tissue Distribution and as a Negative Control

This protocol is designed to assess the distribution of L-Glucose in various tissues and to serve as a negative control for D-Glucose-13C metabolic studies.

#### Materials:

- **L-Glucose-13C** (uniformly labeled, >99% purity)
- Sterile saline (0.9% NaCl)
- Anesthesia (e.g., isoflurane)
- Infusion pump and syringe
- Catheters for tail vein cannulation
- Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
- Rodent model (e.g., mouse or rat), fasted for 4-6 hours

#### Procedure:

- Animal Preparation:
  - Acclimatize animals to the experimental conditions to minimize stress.

- Fast the animals for 4-6 hours prior to the infusion to achieve a stable baseline glucose level.
- Anesthetize the animal using a consistent and appropriate method (e.g., isoflurane inhalation).
- Surgically place a catheter into the tail vein for infusion.

- Preparation of Infusion Solution:
  - Prepare a sterile stock solution of **L-Glucose-13C** in saline. A common concentration is a 50% (w/v) solution.
  - The final concentration and volume will depend on the experimental design and the size of the animal.
- Infusion Protocol:
  - Administer a bolus injection of **L-Glucose-13C** to rapidly increase its concentration in the blood. A typical bolus dose for a mouse is 0.4 mg/g of body weight.
  - Immediately following the bolus, begin a continuous infusion at a rate of approximately 0.01 mL/min for 20-30 minutes.<sup>[1]</sup> The infusion rate should be adjusted based on the animal's weight and the desired plasma concentration.
- Blood and Tissue Sampling:
  - Collect blood samples (e.g., 10-20 µL) from the tail tip or another appropriate site at baseline (before infusion) and at regular intervals during and after the infusion (e.g., 5, 15, 30, 60 minutes).
  - At the end of the infusion period, euthanize the animal and rapidly collect tissues of interest (e.g., liver, muscle, brain, intestine).
  - Immediately freeze the tissue samples in liquid nitrogen to quench metabolic activity.
- Sample Analysis:

- Analyze plasma and tissue extracts for **L-Glucose-13C** enrichment using techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
- In a parallel D-Glucose-13C experiment, analyze for the enrichment of downstream metabolites (e.g., lactate, glutamate, TCA cycle intermediates).

#### Quantitative Data Summary:

| Parameter                  | Mouse                       | Rat                                |
|----------------------------|-----------------------------|------------------------------------|
| Animal Model               | C57BL/6 or similar          | Sprague-Dawley or Wistar           |
| Fasting Duration           | 4-6 hours                   | 4-6 hours                          |
| Anesthesia                 | Isoflurane (1.5-2.0%)       | Isoflurane (1.5-2.0%)              |
| Route of Administration    | Intravenous (tail vein)     | Intravenous (tail vein or jugular) |
| L-Glucose-13C Solution     | 50% (w/v) in sterile saline | 50% (w/v) in sterile saline        |
| Bolus Dose                 | 0.4 mg/g body weight        | 0.4 mg/g body weight               |
| Infusion Rate              | 0.01 mL/min                 | 0.01-0.02 mL/min                   |
| Infusion Duration          | 20-30 minutes               | 20-30 minutes                      |
| Blood Sampling Time Points | 0, 5, 15, 30, 60 minutes    | 0, 5, 15, 30, 60 minutes           |
| Tissue Collection          | End of infusion             | End of infusion                    |

## Protocol 2: Oral Gavage of L-Glucose-13C for Intestinal Permeability Assessment

This protocol is designed to measure the passage of **L-Glucose-13C** from the gastrointestinal tract into the bloodstream as an indicator of intestinal barrier function.

#### Materials:

- **L-Glucose-13C**

- Sterile water
- Oral gavage needles
- Blood collection supplies
- Rodent model, fasted overnight

**Procedure:**

- Animal Preparation:
  - Fast animals overnight (12-16 hours) with free access to water to ensure an empty stomach.
- Preparation of Gavage Solution:
  - Prepare a solution of **L-Glucose-13C** in sterile water. A typical dose is 2 g/kg of body weight.
- Oral Administration:
  - Administer the **L-Glucose-13C** solution via oral gavage.
- Blood Sampling:
  - Collect blood samples at regular intervals after gavage (e.g., 30, 60, 90, 120 minutes) to measure the appearance of **L-Glucose-13C** in the circulation.
- Sample Analysis:
  - Analyze plasma samples for **L-Glucose-13C** concentration using MS or NMR. The concentration of **L-Glucose-13C** in the plasma over time provides a quantitative measure of intestinal permeability.

**Quantitative Data Summary:**

| Parameter                  | Mouse                   | Rat                      |
|----------------------------|-------------------------|--------------------------|
| Animal Model               | C57BL/6 or similar      | Sprague-Dawley or Wistar |
| Fasting Duration           | 12-16 hours             | 12-16 hours              |
| Route of Administration    | Oral Gavage             | Oral Gavage              |
| L-Glucose-13C Dose         | 2 g/kg body weight      | 2 g/kg body weight       |
| Blood Sampling Time Points | 30, 60, 90, 120 minutes | 30, 60, 90, 120 minutes  |

## Visualization of Experimental Workflows and Concepts



[Click to download full resolution via product page](#)

Caption: Workflow for **L-Glucose-13C** intravenous infusion in rodents.



[Click to download full resolution via product page](#)

Caption: Conceptual difference in the fate of D- and L-Glucose.



[Click to download full resolution via product page](#)

Caption: Workflow for assessing intestinal permeability with **L-Glucose-13C**.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. thz.caltech.edu [thz.caltech.edu]
- 2. Effects of D-glucose, L-glucose and D-mannitol on renal calcium handling and general renal function in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-Glucose and its derivatives labeled with radioactive carbon and hydrogen: key tools for investigating biological processes and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for L-Glucose-13C Infusion in Rodent Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15139900#protocol-for-l-glucose-13c-infusion-in-rodent-models]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)